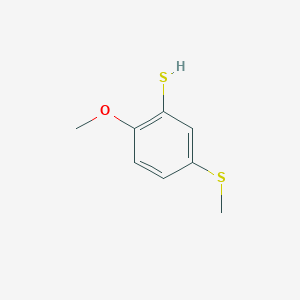
5-Thiomethyl-2-methoxy-benzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(methylthio)benzenethiol is an organic compound with the molecular formula C8H10OS2. It is a sulfur-containing aromatic compound, characterized by the presence of both methoxy and methylthio groups attached to a benzene ring. This compound is known for its distinct odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-5-(methylthio)benzenethiol can be synthesized through several methods:
From 2-Methoxyphenol: The starting material, 2-methoxyphenol, undergoes a series of reactions including methylation and thiolation. The process involves the use of reagents such as methyl iodide and thiourea, followed by hydrolysis to yield the desired product.
From 2-Methoxybenzene: Another route involves the direct thiolation of 2-methoxybenzene using sulfur and a reducing agent like zinc. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of 2-Methoxy-5-(methylthio)benzenethiol.
Industrial Production Methods
In industrial settings, the production of 2-Methoxy-5-(methylthio)benzenethiol typically involves large-scale synthesis using optimized reaction conditions. The process includes:
Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and controlled synthesis process, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-(methylthio)benzenethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-5-(methylthio)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its distinct odor.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-(methylthio)benzenethiol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Molecular Pathways: It may interact with cellular pathways involved in oxidative stress and inflammation, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzenethiol: Lacks the methylthio group, making it less versatile in certain chemical reactions.
2-Methoxythiophenol: Similar structure but different functional group positioning, affecting its reactivity and applications.
2-Mercaptoanisole: Another sulfur-containing aromatic compound with distinct properties.
Uniqueness
2-Methoxy-5-(methylthio)benzenethiol is unique due to the presence of both methoxy and methylthio groups, which confer specific chemical reactivity and potential biological activities not found in similar compounds.
Propriétés
Formule moléculaire |
C8H10OS2 |
|---|---|
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
2-methoxy-5-methylsulfanylbenzenethiol |
InChI |
InChI=1S/C8H10OS2/c1-9-7-4-3-6(11-2)5-8(7)10/h3-5,10H,1-2H3 |
Clé InChI |
MWTBGEISMVEHJC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)SC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


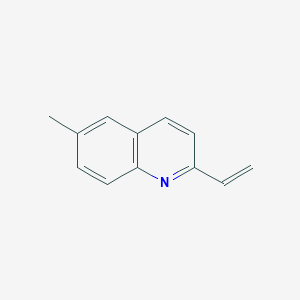
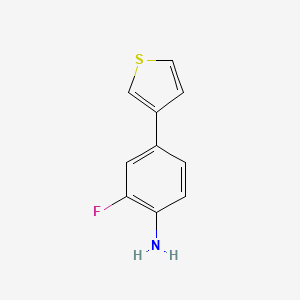
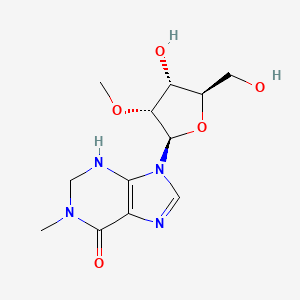
![(3AS,4R,6aS)-3-oxohexahydro-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12842108.png)
![Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate](/img/structure/B12842113.png)
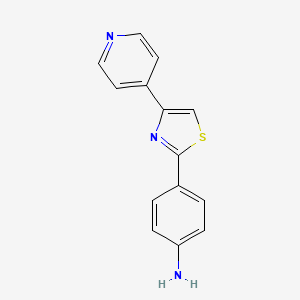
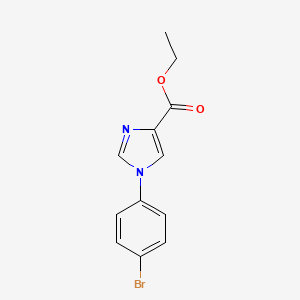
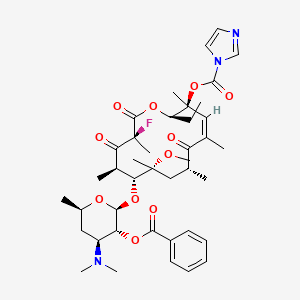
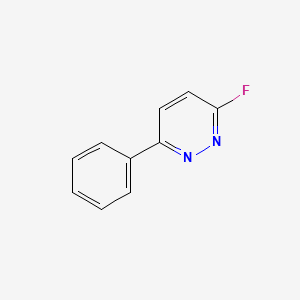

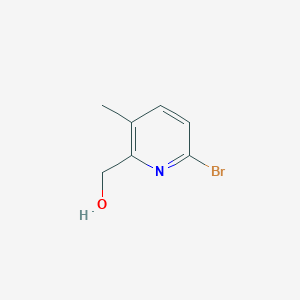
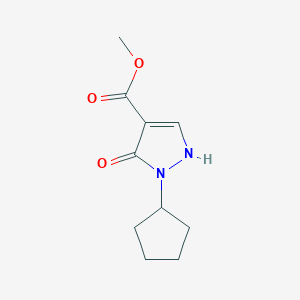
![5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate](/img/structure/B12842150.png)

